molecular formula C9H10ClFN2OS B1286237 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide CAS No. 669709-40-4

2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide

Cat. No.: B1286237
CAS No.: 669709-40-4
M. Wt: 248.71 g/mol
InChI Key: MTARXILBXADVBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with thioacetic acid hydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-chloro-4-fluorobenzyl chloride is reacted with thioacetic acid to form 2-[(2-chloro-4-fluorobenzyl)thio]acetic acid.

    Step 2: The intermediate product is then reacted with hydrazine hydrate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and quality control, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)thio]acetohydrazide
  • 2-[(2-Fluorobenzyl)thio]acetohydrazide
  • 2-[(2-Bromobenzyl)thio]acetohydrazide

Comparison

2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in research.

Biological Activity

2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C9H10ClFN2SC_9H_{10}ClFN_2S. Its structure includes a thioether group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thioether moiety can facilitate binding to enzymes or receptors through hydrogen bonding and hydrophobic interactions, enhancing its efficacy in biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies show that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.5
A549 (Lung Cancer)12.3

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways.

  • α-Amylase Inhibition : The compound demonstrated significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism.
    • IC50 = 18.7 µM
  • α-Glucosidase Inhibition : It also showed promise as an α-glucosidase inhibitor, which is beneficial in managing Type 2 diabetes.
    • IC50 = 22.5 µM

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various hydrazone derivatives, including this compound, demonstrating its superior activity against resistant bacterial strains .
  • Cancer Cell Proliferation : In a study focusing on the antiproliferative effects on cancer cells, the compound was shown to induce significant apoptosis in MCF-7 cells through caspase activation pathways .
  • Enzyme Inhibition : A recent investigation into carbohydrate metabolism revealed that the compound effectively inhibited both α-amylase and α-glucosidase, suggesting potential applications in diabetes management .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as other acetohydrazides and thioether derivatives, this compound demonstrates enhanced biological activities due to the presence of the chloro and fluoro substituents, which may influence lipophilicity and receptor binding affinities.

Compound Antimicrobial Activity (MIC) Anticancer Activity (IC50)
Compound AHigher than 64 µg/mL>20 µM
Compound B32 µg/mL18 µM
Target Compound 32 µg/mL 15.5 µM

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2OS/c10-8-3-7(11)2-1-6(8)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTARXILBXADVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CSCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179738
Record name 2-[[(2-Chloro-4-fluorophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669709-40-4
Record name 2-[[(2-Chloro-4-fluorophenyl)methyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669709-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Chloro-4-fluorophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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